4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride
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Overview
Description
The compound “4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride” is a complex organic molecule. It contains an amide group (-CONH2), which is a derivative of carboxylic acids, and two amine groups (-NH2), which are derivatives of ammonia . The presence of these functional groups suggests that this compound may participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions . For example, amines can be synthesized by reacting a suitable organic compound with ammonia or an amine .
Chemical Reactions Analysis
The amine and amide functional groups in this compound can participate in a variety of chemical reactions. For example, amines can react with acids to form ammonium salts, and amides can be hydrolyzed to form carboxylic acids and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. Amines, for example, are known to engage in hydrogen bonding, which can affect their boiling points and solubility .
Scientific Research Applications
Characterization and Stability Studies
Research on related compounds demonstrates the importance of characterizing chemical and physical properties, including crystalline forms and stability. For example, studies on polymorphs of similar compounds have highlighted the significance of X-ray powder diffractometry, thermal analysis, and spectroscopy in understanding their stability and behavior under different conditions (Yanagi et al., 2000). Such characterization is crucial for the development of pharmaceuticals, ensuring consistency and efficacy.
Physical Chemistry Insights
Investigations into the molar refraction and polarizability of related benzamide compounds in aqueous solutions provide insights into their interactions at the molecular level (Sawale et al., 2016). Understanding these physical chemistry aspects is essential for predicting how these compounds behave in biological systems and their potential applications in drug delivery systems.
Antibacterial Applications
The synthesis and characterization of ion-associate complexes involving related benzamide compounds have shown promise in antibacterial applications. Studies demonstrate the formation of complexes that could enhance interactions with bioactive molecules and receptors, offering a novel approach to combating bacterial infections (Mostafa et al., 2023).
Imaging and Diagnostic Applications
Benzamide derivatives, including those structurally similar to "4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride," have been explored for their potential in imaging applications, particularly in diagnosing and monitoring melanoma. Research into radioiodinated benzamides has shown their utility in selectively targeting melanotic melanoma, providing a pathway for more targeted and effective diagnostic imaging techniques (Wolf et al., 2004).
Molecular Synthesis and Drug Design
The exploration of benzamide derivatives in drug design has led to discoveries of compounds with potent inhibitory effects on viral entry, particularly for Ebola and Marburg viruses. The development of 4-(aminomethyl)benzamides as entry inhibitors showcases the potential of these compounds in therapeutic applications against viral diseases (Gaisina et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-3-17(4-2)10-9-16-14(18)13-7-5-12(11-15)6-8-13;;/h5-8H,3-4,9-11,15H2,1-2H3,(H,16,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLBBALRDBDRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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